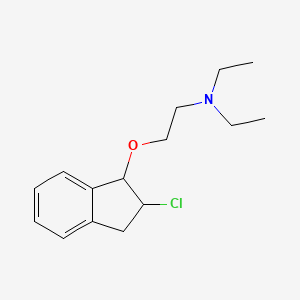

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine

Description

2-((2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a tertiary amine derivative featuring a 2,3-dihydroindenyl core substituted with a chlorine atom at the 2-position and an ethoxy-N,N-diethylamine side chain. The compound’s molecular formula is inferred as C₁₅H₂₂ClNO, with a molecular weight of approximately 283.8 g/mol (calculated).

Properties

CAS No. |

89062-11-3 |

|---|---|

Molecular Formula |

C15H22ClNO |

Molecular Weight |

267.79 g/mol |

IUPAC Name |

2-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C15H22ClNO/c1-3-17(4-2)9-10-18-15-13-8-6-5-7-12(13)11-14(15)16/h5-8,14-15H,3-4,9-11H2,1-2H3 |

InChI Key |

NZFCYVKBROGZRJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1C(CC2=CC=CC=C12)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine typically involves the following steps:

Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.

Chlorination: The indene ring is then chlorinated to introduce the chloro substituent at the desired position.

Ether Formation: The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.

Amine Introduction: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the chloro substituent or the indene ring, resulting in dechlorinated or hydrogenated products.

Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a chemical compound with a complex structure featuring a chloro-substituted indene ring, an ether linkage, and a diethylamino group. It is used as a building block for synthesizing more complex molecules in chemistry, and it can be used in biology for studies involving receptor binding and enzyme inhibition. It also sees use in the production of specialty chemicals and materials in industry.

Scientific Research Applications

this compound has several applications in scientific research:

- Chemistry It is used as a building block for the synthesis of more complex molecules.

- Biology The compound can be used in studies involving receptor binding and enzyme inhibition.

- Industry It is used in the production of specialty chemicals and materials.

The mechanism of action of this compound involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.

The synthesis of this compound typically involves several steps:

- Formation of the Indene Ring The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.

- Chlorination The indene ring is then chlorinated to introduce the chloro substituent at the desired position.

- Ether Formation The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.

- Amine Introduction Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.

Mechanism of Action

The mechanism of action of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and functionally related compounds, highlighting key differences in substituents, molecular properties, and research findings:

Key Structural and Functional Insights :

Substituent Effects :

- Chlorine Substitution : The 2-chloro group in the target compound likely enhances electrophilic character and binding to hydrophobic enzyme pockets, similar to compound 273’s chloro-fluorophenyl group .

- Amine Variations : N,N-Diethylamine (target) vs. N,N-dimethyl () or quaternary ammonium () groups modulate solubility and bioavailability. Diethylamines generally exhibit higher lipophilicity than dimethyl analogs .

Biological Activity :

- Dihydroindenyl derivatives (e.g., ) are prevalent in enzyme inhibition due to their planar aromatic systems, which facilitate π-π stacking with protein targets. The target compound’s ether linkage may confer stability compared to thioether () or amide () analogs.

Synthetic Considerations :

- Silica chromatography () and RP-HPLC () are common purification methods for such amines. Steric hindrance from bulky substituents (e.g., tert-butyldimethylsilyl in ) complicates synthesis, suggesting the target compound’s synthesis may require optimized conditions.

Biological Activity

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine, with the CAS number 89062-11-3 and molecular formula C15H22ClNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and other pharmacological effects.

The compound's chemical structure features a chlorinated indene moiety linked to a diethylamino group through an ether bond. Its molecular weight is approximately 267.79 g/mol, with a logP value indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

| Property | Value |

|---|---|

| Molecular Formula | C15H22ClNO |

| Molecular Weight | 267.79 g/mol |

| LogP | 2.596 |

| Density | 1.205 g/cm³ |

| Boiling Point | 335.7 °C |

Anticancer Properties

The anticancer potential of related compounds has been explored extensively. For example, certain indene derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . The mechanism often involves the induction of apoptosis or cell cycle arrest.

Case Study:

A study investigating the cytotoxic effects of related indene compounds indicated that modifications at the chlorinated position significantly influenced their potency against cancer cells. The most active compounds in this study demonstrated IC50 values in the low micromolar range against several cancer cell lines . While direct studies on this compound are needed for definitive conclusions, its structural similarities suggest potential for anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of electron-withdrawing groups (like chlorine) and the arrangement of substituents can significantly affect biological outcomes. In related studies, compounds with electron-donating groups showed enhanced activity against specific bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.